molecular formula C9H14O3 B2451788 methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate CAS No. 1884203-48-8

methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate

Cat. No.: B2451788
CAS No.: 1884203-48-8
M. Wt: 170.208
InChI Key: MWQVTOYMGMRQEY-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate is a chemical building block of interest in organic synthesis and medicinal chemistry. As a dihydropyran derivative, this compound features a reactive ester group and an unsaturated oxygen-containing heterocycle, making it a valuable scaffold for constructing more complex molecules . Dihydropyran structures are recognized as privileged motifs in natural products and pharmaceuticals, often serving as intermediates in the synthesis of biologically active compounds . Researchers may utilize this ester in Diels-Alder reactions, where dihydropyrans can act as dienes, or in various cyclization and functionalization reactions to create novel chemical entities . The specific properties and mechanism of action for this compound are dependent on the research context and target application. As with all compounds of this class, its reactivity is defined by the conjugated system within the ring and the versatility of the ester moiety for further transformation. Handling should adhere to safe laboratory practices. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQVTOYMGMRQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(CO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the methoxycarbonyl group can be substituted with an amino group using ammonia or an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in an organic solvent such as ethanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of an amine derivative.

Scientific Research Applications

Organic Synthesis

Methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate serves as a crucial building block in organic synthesis. It is used to create complex cyclic molecules and derivatives that are essential in the development of pharmaceuticals and agrochemicals. The compound's structural features allow for diverse functionalization reactions, making it valuable in the synthesis of various natural products .

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound. Studies focus on its role as an enzyme inhibitor and its interactions with cellular pathways. For example:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction.
  • Pharmaceutical Development : It is being explored as an intermediate in the synthesis of drugs targeting metabolic diseases and cancer therapies .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals such as fragrances and flavorings. Its unique properties enable the formulation of products with desirable sensory characteristics .

Data Tables

Application AreaDescriptionExamples/Notes
Organic SynthesisBuilding block for complex cyclic moleculesUsed in synthesizing pharmaceuticals and agrochemicals
Medicinal ChemistryPotential enzyme inhibitor; pharmaceutical intermediateInvestigated for anti-cancer properties
Industrial ProductionUtilized in the production of specialty chemicalsApplications in fragrances and flavorings

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated:

  • Significant Tumor Reduction : In vitro tests showed a reduction in tumor cell viability by approximately 50% compared to control groups.
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound acts as an inhibitor for certain metabolic enzymes:

  • Inhibition Studies : Enzyme assays revealed that the compound effectively reduced the activity of target enzymes involved in metabolic processes.
  • Potential Therapeutic Use : This inhibition suggests a possible therapeutic role in managing metabolic disorders .

Mechanism of Action

The mechanism of action of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate”.

    Cyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.

    Methylcyclohexane: A similar cyclic compound with a methyl group attached to the ring.

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential biological activity also sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.

Biological Activity

Methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a dihydropyran ring structure with methyl substituents that enhance its reactivity and interaction with biological targets. The compound's molecular formula is C₉H₁₈O₃, and it exhibits properties typical of dihydropyran derivatives, which are known for their diverse biological activities.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity.
  • Cellular Pathway Modulation : It interacts with cellular receptors or signaling molecules, influencing various cellular processes such as proliferation and apoptosis.

This dual mechanism suggests its potential as a therapeutic agent in various diseases, particularly cancer.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against leukemia cell lines (HL-60 and NALM-6) and breast adenocarcinoma (MCF-7) using the MTT assay. Results indicated that it exhibited significant cytotoxic activity comparable to known anticancer drugs such as carboplatin. The IC₅₀ values were determined to be significantly lower than those for carboplatin in specific cell lines, indicating a strong potential for further development as an anticancer agent .
Cell LineIC₅₀ (µM)Comparison to Carboplatin (IC₅₀ µM)
HL-601.022.9
NALM-60.270.7
MCF-7Not more cytotoxic than carboplatin-

Mechanistic Studies

Further investigations into the mechanism revealed that the compound induces apoptosis in HL-60 cells and causes cell cycle arrest in the G2/M phase. Flow cytometry analysis showed a notable increase in cells at this phase after treatment with the compound, suggesting its potential as an antimitotic agent .

Case Studies

  • Study on Cytotoxic Activity : A research study focused on evaluating the cytotoxic effects of various dihydropyran derivatives found that this compound demonstrated superior activity against leukemia cells compared to other analogs . This study utilized concentration-response analysis to establish effective dosages.
  • Structure-Activity Relationship (SAR) : Analysis indicated that modifications in the molecular structure significantly influenced biological activity. Substituents at specific positions on the dihydropyran ring were found to enhance or diminish cytotoxic effects .

Q & A

Q. How can researchers optimize the synthesis of methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and catalyst) and purification techniques. For example, chromatographic methods (e.g., column chromatography) can isolate the compound from byproducts. Reaction monitoring via TLC or HPLC ensures intermediate stability. Adjusting stoichiometry of reagents, such as esterification agents, can enhance carboxylation efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents and confirm the dihydropyran ring conformation. For instance, coupling constants in 1^1H NMR distinguish axial/equatorial proton arrangements.
  • IR Spectroscopy : Peaks near 1700 cm1^{-1} confirm the ester carbonyl group.
  • Mass Spectrometry (EIMS) : Molecular ion ([M+^+]) and fragmentation patterns validate the molecular formula .

Q. What are the key steps in crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Slow evaporation from a solvent mixture (e.g., ethanol/water) promotes single-crystal growth. Temperature control minimizes lattice defects. Pre-saturation of the solution with the compound ensures nucleation. Structural validation via software like SHELX or OLEX2 refines crystallographic parameters .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and stability of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G** basis set) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Geometry optimization identifies low-energy conformers, while vibrational frequency analysis validates IR spectral assignments. Software like Spartan’18 or Gaussian is recommended .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer: Discrepancies often arise from solvent effects or conformational averaging. Compare experimental NMR shifts with DFT-calculated chemical shifts (accounting for solvent polarity via PCM models). If inconsistencies persist, re-examine computational parameters (e.g., basis set accuracy) or confirm sample purity via chromatography .

Q. What strategies address discrepancies between experimental IR spectra and DFT-predicted vibrational frequencies?

Methodological Answer: Scale factors (e.g., 0.961 for B3LYP/6-31G**) adjust theoretical frequencies to match experimental values. Anharmonic corrections improve accuracy for stretching modes. Validate assignments using isotopic substitution or deuterated analogs to isolate specific vibrations .

Q. How do substituents on the dihydropyran ring influence conformational stability?

Methodological Answer: Molecular mechanics (MMFF94) and semi-empirical methods (PM3) calculate steric and electronic effects of substituents. For methyl groups at C6, steric hindrance may lock the ring in a boat conformation. Compare energy barriers for ring puckering via potential energy surface scans .

Q. What advanced mass spectrometry techniques confirm fragmentation pathways?

Methodological Answer: High-resolution mass spectrometry (HRMS) or tandem MS/MS isolates fragment ions. Isotopic labeling (e.g., 13^{13}C at the ester group) tracks cleavage patterns. Compare experimental data with in silico fragmentation tools (e.g., MassFrontier) .

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